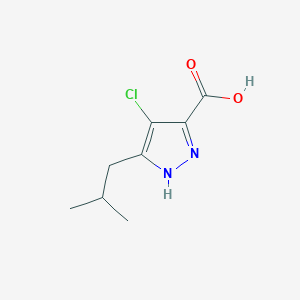

4-chloro-3-isobutyl-1H-pyrazole-5-carboxylic acid

Description

4-Chloro-3-isobutyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a chlorine atom at position 4, an isobutyl group at position 3, and a carboxylic acid moiety at position 5. Pyrazole-based compounds are widely studied for their pharmacological and agrochemical applications due to their ability to act as enzyme inhibitors, ligands, and bioactive intermediates.

Properties

IUPAC Name |

4-chloro-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-4(2)3-5-6(9)7(8(12)13)11-10-5/h4H,3H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDJIXSDUCXUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=NN1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-isobutyl-1H-pyrazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-isobutyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to a variety of substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted pyrazoles with different functional groups.

Scientific Research Applications

4-chloro-3-isobutyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are valuable in various chemical reactions and processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-3-isobutyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares substituents, molecular formulas, and weights of structurally related compounds:

Key Observations :

- Substituent Bulk : The isobutyl group in the target compound increases lipophilicity compared to ethyl, methyl, or cyclopropyl groups, which may enhance membrane permeability in biological systems .

- Chlorine Position: Chlorine at position 4 (vs.

- Steric Effects : The isobutyl group’s bulk may hinder crystallization or intermolecular interactions, contrasting with smaller substituents like methyl or ethyl .

Physical and Chemical Properties

- Solubility : The isobutyl group’s hydrophobicity likely reduces aqueous solubility compared to analogs with polar substituents (e.g., cyclopropyl) .

- Hydrogen Bonding : Carboxylic acid groups engage in strong hydrogen bonds, but steric bulk from isobutyl may limit crystal packing efficiency, as seen in Etter’s analysis of hydrogen-bonding patterns .

- Thermal Stability : Cyclopropyl-containing analogs () may exhibit lower thermal stability due to ring strain, whereas isobutyl’s branched structure could enhance stability .

Biological Activity

4-Chloro-3-isobutyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic implications based on various studies.

Chemical Structure and Properties

The chemical structure of 4-chloro-3-isobutyl-1H-pyrazole-5-carboxylic acid can be represented as follows:

This compound features a pyrazole ring, a carboxylic acid functional group, and an isobutyl side chain, which contribute to its biological properties.

Biological Activity Overview

Research indicates that 4-chloro-3-isobutyl-1H-pyrazole-5-carboxylic acid exhibits various biological activities, including:

- Anticancer Activity : Compounds with a pyrazole scaffold have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their effects on different cancer types, including breast and liver cancers .

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies have reported significant anti-inflammatory activity associated with pyrazole derivatives .

Synthesis and Characterization

The synthesis of 4-chloro-3-isobutyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Case Studies and Evaluations

Several studies have focused on the biological evaluation of pyrazole derivatives, including 4-chloro-3-isobutyl-1H-pyrazole-5-carboxylic acid. Below is a summary table of relevant findings:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study A | Anticancer | In vitro assays | Significant inhibition of MDA-MB-231 (breast cancer) cells at IC50 = 25 µM |

| Study B | Anti-inflammatory | COX inhibition assay | IC50 = 15 µM against COX-2, demonstrating selectivity over COX-1 |

| Study C | Antimicrobial | Zone of inhibition tests | Effective against E. coli and S. aureus with zones >15 mm |

The biological activity of 4-chloro-3-isobutyl-1H-pyrazole-5-carboxylic acid can be attributed to its interaction with specific molecular targets:

Q & A

Q. What are the established synthetic routes for 4-chloro-3-isobutyl-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with β-keto esters to form the pyrazole core. Chlorination at the 4-position is achieved using reagents like POCl₃ or NCS (N-chlorosuccinimide). The isobutyl group is introduced via alkylation with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization of reaction time and temperature (e.g., 80–100°C for 12–24 hours) is critical for yield improvement .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and coupling patterns. IR spectroscopy identifies carboxylic acid (-COOH) and pyrazole ring vibrations (≈1600–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction resolves stereochemical ambiguities. Cross-validate purity via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .

Q. How to assess the compound’s solubility and stability for biological assays?

- Methodological Answer : Conduct solubility profiling in DMSO, PBS, and cell culture media using UV-Vis spectrophotometry. For stability, incubate the compound at 37°C in relevant buffers (pH 4–9) and monitor degradation via LC-MS over 24–72 hours. Adjust storage conditions (e.g., -20°C under nitrogen) based on results .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthetic yields?

- Methodological Answer : Apply factorial design to test variables: temperature (60–120°C), catalyst loading (0.1–1.0 equiv.), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant factors. For example, a Central Composite Design (CCD) revealed that yields of analogous pyrazoles increased by 20% when using DMF at 90°C with 0.5 equiv. K₂CO₃ .

Q. What computational approaches predict reactivity and regioselectivity in derivatization?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites. Retrosynthetic AI tools (e.g., ICReDD’s quantum-chemical pathfinding) propose feasible routes for substituting the chlorine atom with amines or thiols. Validate predictions with kinetic studies (e.g., monitoring SNAr reactions via ¹H NMR) .

Q. How to resolve contradictions in enzyme inhibition data across assays?

- Methodological Answer : Cross-test the compound in fluorescence-based (e.g., FLIPR) and radiometric (e.g., SPA) assays to rule out interference from autofluorescence or quenching. Confirm target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) . Re-evaluate stereochemical purity, as minor enantiomers may exhibit off-target effects .

Q. What strategies improve metabolic stability in preclinical studies?

- Methodological Answer : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position or replace the carboxylic acid with a bioisostere (e.g., tetrazole) to reduce Phase I oxidation. Validate modifications using CYP450 inhibition assays .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.